molecular formula C13H16O3 B14870999 Cyclobutyl(2,4-dimethoxyphenyl)methanone

Cyclobutyl(2,4-dimethoxyphenyl)methanone

Cat. No.: B14870999
M. Wt: 220.26 g/mol
InChI Key: WZDLMGMXTFWUTK-UHFFFAOYSA-N
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Description

Cyclobutyl(2,4-dimethoxyphenyl)methanone is a cyclobutane-derived methanone featuring a 2,4-dimethoxyphenyl substituent. The 2,4-dimethoxy substitution on the aromatic ring introduces electron-donating groups that influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

cyclobutyl-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H16O3/c1-15-10-6-7-11(12(8-10)16-2)13(14)9-4-3-5-9/h6-9H,3-5H2,1-2H3

InChI Key

WZDLMGMXTFWUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2,4-dimethoxyphenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl(2,4-dimethoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Alteration of Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Physicochemical/Biological Notes Synthesis & Stability Insights
Cyclobutyl(2,4-dimethoxyphenyl)methanone Cyclobutyl + 2,4-dimethoxyphenyl Hypothesized enhanced solubility due to methoxy groups; potential for hydrogen bonding Likely synthesized via cycloaddition or ketone coupling (inferred from )
Cyclobutyl(2-methoxyphenyl)methanone Cyclobutyl + 2-methoxyphenyl (single methoxy) Reduced steric hindrance vs. 2,4-dimethoxy; lower boiling point (data not available) Similar synthesis routes; fewer purification challenges
Cyclobutyl(2,4-dichlorophenyl)methanone Cyclobutyl + 2,4-dichlorophenyl Higher lipophilicity; potential herbicidal activity (cf. ) Chloro substituents may require harsher reaction conditions
3-Benzoyl-2,4-bis(3-nitrophenyl)cyclobutylmethanone Cyclobutyl with nitro and benzoyl groups Planar distortion: cyclobutane-aryl dihedral angles ~76–89°; 3D hydrogen-bonded network Synthesized via photochemical dimerization; nitro groups complicate reactivity
(E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone Cyclohexenyl core + dichlorophenyl Herbicidal activity; hydrogen bonding via hydroxyl and methoxyimino groups Requires catalytic triethylamine; sensitive to steric effects

Electronic and Steric Considerations

  • Methoxy vs. Chloro Substituents : The 2,4-dimethoxy groups in the target compound enhance electron density on the aromatic ring compared to chloro substituents (e.g., 2,4-dichlorophenyl analog). This difference may influence reactivity in nucleophilic substitutions or photochemical reactions .
  • Nitro Groups: The nitro-substituted analog () exhibits significant planar distortion due to steric clashes between substituents, leading to a puckered cyclobutane ring.

Crystallographic and Hydrogen-Bonding Patterns

  • The nitro-substituted cyclobutane derivative () forms a 3D hydrogen-bonded network via C–H···O interactions, with graph-set descriptors S(5)C11(8)C11(13)R22(10). The target compound’s methoxy groups may similarly participate in C–H···O or π-π stacking, though with weaker interactions due to lower polarity .
  • Cyclobutane puckering in nitro analogs results in dihedral angles >75° between the ring and aromatic planes, whereas the target compound’s smaller substituents may allow for a more planar conformation .

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